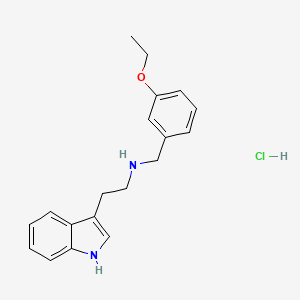
N-(3-ethoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride, commonly known as EB-Indole, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EB-Indole is a synthetic compound that is commonly used in scientific research as a tool to study the biochemical and physiological effects of various compounds on the human body.
Wirkmechanismus
EB-Indole acts as a selective serotonin receptor agonist and a dopamine receptor agonist. It binds to the serotonin receptor and activates it, resulting in the release of serotonin. This leads to various physiological effects, including the regulation of mood, appetite, and sleep. EB-Indole also binds to the dopamine receptor and activates it, resulting in the release of dopamine. This leads to various physiological effects, including the regulation of movement and motivation.
Biochemical and Physiological Effects:
EB-Indole has been shown to have various biochemical and physiological effects on the human body. It has been shown to regulate mood, appetite, and sleep through its effects on the serotonin receptor. It has also been shown to regulate movement and motivation through its effects on the dopamine receptor. EB-Indole has been shown to have potential therapeutic applications in the treatment of various psychiatric disorders, including depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
EB-Indole has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also a selective serotonin receptor agonist and a dopamine receptor agonist, which means that it can be used to study the effects of various compounds on these receptors. However, EB-Indole also has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds on the human body. It also has limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of EB-Indole. One future direction is the study of its potential therapeutic applications in the treatment of various psychiatric disorders. Another future direction is the study of its effects on other receptors in the human body. Additionally, the synthesis method of EB-Indole can be optimized to increase its yield and reduce its cost. Overall, the study of EB-Indole has the potential to lead to significant advancements in the field of neuroscience and psychiatry.
Synthesemethoden
EB-Indole is synthesized through a multi-step process that involves the use of various chemicals and reagents. The synthesis process starts with the reaction of 3-ethoxybenzaldehyde with nitroethane in the presence of a base, which results in the formation of 3-ethoxy-4-nitrophenylpropan-1-ol. This intermediate is then reduced using hydrogen gas in the presence of a catalyst to form 3-ethoxy-4-aminophenylpropan-1-ol. The final step involves the reaction of 3-ethoxy-4-aminophenylpropan-1-ol with indole-3-carboxaldehyde in the presence of a reducing agent to form EB-Indole.
Wissenschaftliche Forschungsanwendungen
EB-Indole has a wide range of scientific research applications, including the study of various biochemical and physiological processes in the human body. EB-Indole is commonly used as a tool to study the effects of various compounds on the serotonin receptor, which is a key target for many drugs used to treat psychiatric disorders. EB-Indole is also used in the study of the effects of various compounds on the dopamine receptor, which is a key target for many drugs used to treat Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH/c1-2-22-17-7-5-6-15(12-17)13-20-11-10-16-14-21-19-9-4-3-8-18(16)19;/h3-9,12,14,20-21H,2,10-11,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGPYJKTBXRPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCCC2=CNC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-methyl-13-[(1-methyl-1H-pyrazol-4-yl)methylene]-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5468167.png)
![1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione](/img/structure/B5468180.png)
![4-{2-[8-(benzyloxy)-2-quinolinyl]vinyl}-2-methoxyphenyl acetate](/img/structure/B5468187.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5468190.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-2-propen-1-one](/img/structure/B5468193.png)

![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5468209.png)
![4-chloro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5468220.png)
![N-ethyl-2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5468231.png)
![(3,7-dimethyl-2,6-octadien-1-yl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5468258.png)
![4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5468259.png)
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5468263.png)

![4-chloro-N-{[(2,4-dimethoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5468270.png)